molecular formula C8H7NO2S B13135002 Pyridine,3-ethynyl-5-(methylsulfonyl)-

Pyridine,3-ethynyl-5-(methylsulfonyl)-

Cat. No.: B13135002
M. Wt: 181.21 g/mol
InChI Key: KKYAPPXZWWFDND-UHFFFAOYSA-N
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Description

Pyridine,3-ethynyl-5-(methylsulfonyl)- is a pyridine derivative substituted with an ethynyl group at position 3 and a methylsulfonyl (-SO₂CH₃) group at position 4. This compound is hypothesized to target neurological receptors (e.g., nicotinic acetylcholine receptors) or enzymes (e.g., cyclooxygenase-2, COX-2) based on structural parallels to known bioactive molecules .

Properties

Molecular Formula

C8H7NO2S

Molecular Weight

181.21 g/mol

IUPAC Name

3-ethynyl-5-methylsulfonylpyridine

InChI

InChI=1S/C8H7NO2S/c1-3-7-4-8(6-9-5-7)12(2,10)11/h1,4-6H,2H3

InChI Key

KKYAPPXZWWFDND-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CN=CC(=C1)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pyridine,3-ethynyl-5-(methylsulfonyl)- can be achieved through several methods. One common approach involves the use of aromatic alkyne annulation with benzamides as the nitrogen source. This base-promoted one-pot synthesis method utilizes aromatic terminal alkynes and benzamides in the presence of cesium carbonate (Cs₂CO₃) in sulfolane .

Industrial Production Methods: While specific industrial production methods for Pyridine,3-ethynyl-5-(methylsulfonyl)- are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring scalability of the synthetic route.

Chemical Reactions Analysis

Types of Reactions: Pyridine,3-ethynyl-5-(methylsulfonyl)- undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The methylsulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Pyridine,3-ethynyl-5-(methylsulfonyl)- has several scientific research applications:

    Medicinal Chemistry: Pyridine derivatives are known for their anticancer, antiviral, and antimicrobial properties. This compound can be explored for its potential as a pharmacophore in drug design.

    Materials Science: The unique electronic properties of the ethynyl and methylsulfonyl groups make this compound suitable for use in organic electronics and optoelectronic devices.

    Biological Research: The compound can be used as a probe to study biological pathways involving pyridine derivatives.

Mechanism of Action

The mechanism of action of Pyridine,3-ethynyl-5-(methylsulfonyl)- involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the methylsulfonyl group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Structural Analogs with Ethynyl or Methylsulfonyl Substituents

The table below highlights key analogs and their properties:

Compound Name Substituents Core Structure Key Functional Groups Biological Activity/Use Reference
Pyridine,3-ethynyl-5-(methylsulfonyl)- 3-ethynyl, 5-methylsulfonyl Pyridine -C≡CH, -SO₂CH₃ Hypothesized: Neurological/COX-2 targets -
SIB-1765F Enantiomers 3-ethynyl, 5-(1-methylpyrrolidin-2-yl) Pyridine -C≡CH, -N-pyrrolidinyl Nicotinic ligand; improves vigilance and locomotor activity
2-Methyl-5-(3-(4-(methylsulfonyl)phenyl)furan-2-yl)pyridine 5-(methylsulfonylphenyl-furan) Pyridine -SO₂CH₃, furan Byproduct of COX-2 inhibitor synthesis
3-[4-methyl-5-(methylsulfonyl)-4H-1,2,4-triazol-3-yl]pyridine 5-methylsulfonyl-triazole Pyridine -SO₂CH₃, triazole Neurological/pain disorders
ZD-9 5-(4-methylsulfonyl-2-nitrobenzoyl) Dihydropyridinone -SO₂CH₃, nitrobenzoyl Topomer model for enzyme inhibition
2.2. Substituent Effects on Pharmacological Activity
  • Ethynyl Group : In SIB-1765F enantiomers, the 3-ethynyl group contributes to nicotinic receptor binding, with stereochemistry affecting locomotor activity and cognitive enhancement . The rigidity of the ethynyl spacer may optimize receptor interactions compared to flexible alkyl chains.
  • Methylsulfonyl Group : This group enhances polarity and hydrogen-bond acceptor capacity (e.g., TPSA = 68.6 Ų in ’s compound), improving selectivity for COX-2 over COX-1 (e.g., SI = 217.1 in imidazo-pyridines ). In triazole-substituted pyridines, it enhances metabolic stability .
2.3. Physicochemical Properties
Property Pyridine,3-ethynyl-5-(methylsulfonyl)- (Estimated) 2-Methyl-5-(methylsulfonylphenyl-furan)pyridine SIB-1765F Enantiomers
Molecular Weight (g/mol) ~207.2 313.4 ~350 (including counterion)
XLogP3 ~1.5 2.8 Not reported
Hydrogen Bond Acceptors 4 4 5 (including pyrrolidinyl)
Rotatable Bonds 2 3 4
2.5. Bioactivity and Selectivity
  • Neurological Targets : SIB-1765F enantiomers show improved vigilance without locomotor overstimulation, suggesting substituent-dependent effects . The methylsulfonyl group in the target compound may reduce off-target binding compared to pyrrolidinyl substituents.
  • Enzyme Inhibition : Methylsulfonyl-containing COX-2 inhibitors achieve IC₅₀ values < 0.1 µM , suggesting the target compound could be optimized for similar potency.

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